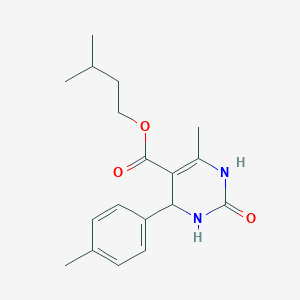
3-Methylbutyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbutyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process:
Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-Methylbutyl Group: This can be achieved through alkylation reactions using suitable alkyl halides.
Attachment of the 4-(4-Methylphenyl) Group: This step often involves Friedel-Crafts acylation or related reactions.
Esterification: The final step involves esterification to introduce the carboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where each step is carried out in separate reactors.
Continuous Flow Chemistry: To improve efficiency and yield, continuous flow reactors can be used to carry out the reactions in a streamlined manner.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents under controlled temperature and pressure.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Methylbutyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylbutyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl Derivatives: Compounds with similar structural motifs but different substituents.
Tetrahydropyrimidine Derivatives: Other compounds in the tetrahydropyrimidine class with varying biological activities.
Uniqueness
3-Methylbutyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C18H24N2O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-methylbutyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N2O3/c1-11(2)9-10-23-17(21)15-13(4)19-18(22)20-16(15)14-7-5-12(3)6-8-14/h5-8,11,16H,9-10H2,1-4H3,(H2,19,20,22) |
InChI Key |
ADHHXKFKAQYOAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide](/img/structure/B11707119.png)
![2-iodo-N'-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide](/img/structure/B11707121.png)
![N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707129.png)
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707130.png)
![3-Methyl-N-{2,2,2-trichloro-1-[3-(4-sulfamoyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11707144.png)
![4-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11707149.png)
![N-[(1Z)-3,3,6,7-tetramethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline](/img/structure/B11707162.png)
![3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate](/img/structure/B11707169.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-methylbenzamide](/img/structure/B11707175.png)
![(4Z)-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11707179.png)
![Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11707190.png)
![N-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11707192.png)
![N'-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707200.png)
![2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol](/img/structure/B11707205.png)
